molecular formula C21H28N6O B12247760 6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine

6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine

Cat. No.: B12247760
M. Wt: 380.5 g/mol
InChI Key: LVBPIRKQMPPWDU-UHFFFAOYSA-N
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Description

6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring fused with a pyrazolo[1,5-a]pyrimidine moiety, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a copper-catalyzed reaction, where 7-O-propargylated pyrazolo[1,5-a]pyrimidines react with 1-azidoglycosides under microwave-assisted conditions . The resulting intermediate is then further reacted with piperidin-4-ylmethanol and 4-ethyl-3-methylpyridazine under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine moiety is known to mimic the structural features of biogenic purines, allowing it to bind to enzymes or receptors involved in critical cellular processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

7-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H28N6O/c1-5-18-12-20(24-23-16(18)4)28-13-17-6-8-26(9-7-17)21-11-14(2)22-19-10-15(3)25-27(19)21/h10-12,17H,5-9,13H2,1-4H3

InChI Key

LVBPIRKQMPPWDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C

Origin of Product

United States

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